Thiophene, 3-(2-propyn-1-yl)-

Description

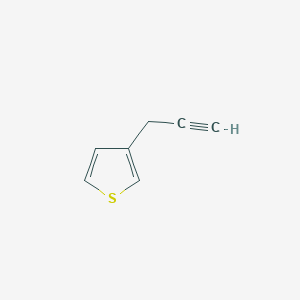

Thiophene, 3-(2-propyn-1-yl)- (IUPAC name: 3-(prop-2-yn-1-yl)thiophene) is a substituted thiophene derivative featuring a propargyl (2-propyn-1-yl) group at the 3-position of the aromatic heterocycle. The propargyl group introduces electron-withdrawing effects and enhances reactivity, enabling further functionalization through click chemistry or polymerization .

Properties

Molecular Formula |

C7H6S |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

3-prop-2-ynylthiophene |

InChI |

InChI=1S/C7H6S/c1-2-3-7-4-5-8-6-7/h1,4-6H,3H2 |

InChI Key |

LRMHUHINDBTPTR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CSC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of thiophene, 3-(2-propyn-1-yl)- can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize catalytic processes to enhance yield and selectivity. For instance, the use of [Rh (COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported .

Chemical Reactions Analysis

Thiophene, 3-(2-propyn-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction, and basic conditions for the condensation reaction with thioglycolic acid derivatives . Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophenes .

Scientific Research Applications

Thiophene, 3-(2-propyn-1-yl)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives have been explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of thiophene, 3-(2-propyn-1-yl)- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit specific enzymes or receptors, leading to their pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent type, position, and electronic effects. Below is a comparative analysis based on evidence:

Key Observations :

- Electron Effects : Propargyl groups (as in the target compound) introduce sp-hybridized carbons, enhancing electron-withdrawing character compared to alkyl or aryl substituents. This affects redox behavior and charge transport in polymers .

- Steric Considerations : The linear propargyl group minimizes steric hindrance compared to bulkier substituents like chlorohexyl or styryl groups, facilitating planar molecular geometries .

- Regioregularity : Substituent position significantly impacts polymer properties. For example, 3-substituted thiophenes (e.g., 3-(6-chlorohexyl)thiophene) yield polymers with lower regioregularity and molar mass compared to 2-substituted analogs .

Q & A

Q. Critical Factors :

- Catalyst Selection : Palladium/copper systems for coupling reactions require strict control of ligand ratios to avoid byproducts.

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce selectivity due to side reactions (e.g., overoxidation) .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the target compound from oligomeric byproducts .

Q. Table 1. Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 65–78 | ≥95% | |

| Electrophilic Alkylation | Propargyl bromide, AlCl₃ | 45–60 | 85–90% |

What spectroscopic techniques are most effective for characterizing 3-(2-propyn-1-yl)thiophene derivatives?

Basic Research Question

A multi-technique approach is essential for structural confirmation and purity assessment:

- ¹H/¹³C NMR : Assigns regiochemistry of the propynyl group. For example, the acetylenic proton (HC≡C) appears as a singlet at δ 2.1–2.3 ppm, while thiophene ring protons resonate between δ 6.8–7.5 ppm .

- FT-IR : The C≡C stretch (~2100 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹) confirm functionalization .

- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns to validate substituent placement .

- HPLC with UV Detection : Quantifies purity and detects trace impurities using C18 columns and acetonitrile/water gradients .

Advanced Tip : For ambiguous cases, 2D NMR (COSY, HSQC) resolves overlapping signals, particularly in crowded aromatic regions .

How can electrosynthesis be optimized to deposit conductive polymers of 3-(2-propyn-1-yl)thiophene derivatives on electrode surfaces?

Advanced Research Question

Electropolymerization of thiophene derivatives requires precise control of electrochemical parameters:

- Potential Window : Anodic deposition at 0.8–1.2 V (vs. Ag/AgCl) prevents overoxidation, which disrupts conductivity. Lowering the upper limit to 0.9 V yields redox-active polymers .

- Monomer Concentration : 5–10 mM in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte ensures uniform film growth .

- Electrode Material : Glassy carbon or ITO electrodes are preferred for their high surface area and compatibility with spectroscopic validation (e.g., CD spectroscopy for enantiopure films) .

Data Contradiction Note : Some studies report polymer instability at >1.0 V due to sulfone formation. To reconcile this, cyclic voltammetry should be coupled with in-situ Raman spectroscopy to monitor degradation pathways .

What strategies address contradictions in reported thermodynamic properties of 3-(2-propyn-1-yl)thiophene?

Advanced Research Question

Discrepancies in thermodynamic data (e.g., enthalpy of formation, vapor pressure) often arise from measurement techniques or sample purity:

- Calibration : Use NIST-certified reference materials (e.g., benzoic acid for combustion calorimetry) to validate enthalpy measurements .

- Computational Validation : Compare experimental data with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify outliers. For example, computed ionization potentials should align with electron-impact spectroscopy results within ±0.2 eV .

- Purity Control : Impurities >2% (e.g., residual solvents) skew vapor pressure data. GC-MS headspace analysis is recommended for volatile impurity detection .

How do substitution patterns on the thiophene ring affect the electronic properties of 3-(2-propyn-1-yl)thiophene in material science applications?

Advanced Research Question

The propynyl group’s electron-withdrawing nature and conjugation length critically influence optoelectronic behavior:

- Bandgap Tuning : Introducing electron-donating groups (e.g., -OCH₃) at the 4-position reduces the bandgap from 2.8 eV to 2.3 eV, enhancing visible-light absorption .

- Charge Transport : DFT calculations show that planarized derivatives (e.g., fused helicene-thiophene systems) exhibit higher hole mobility (0.12 cm²/V·s) due to reduced π-π stacking distances .

- Stability : Thiophene derivatives with bulky substituents (e.g., 1-methyl-1-phenylethyl) resist oxidative degradation but reduce solubility in polar solvents .

Q. Table 2. Electronic Properties of Substituted Derivatives

| Substituent | Bandgap (eV) | Hole Mobility (cm²/V·s) | Stability (TGA, °C) | Reference |

|---|---|---|---|---|

| -H (Parent Compound) | 2.8 | 0.05 | 180 | |

| -OCH₃ | 2.3 | 0.08 | 160 | |

| Helicene-Fused | 1.9 | 0.12 | 220 |

What methodologies resolve structural ambiguities in crystallographic studies of 3-(2-propyn-1-yl)thiophene derivatives?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard, but challenges persist:

- Disorder Modeling : For flexible propynyl groups, refine occupancy factors using SHELXL and apply restraints to bond lengths/angles .

- Twinned Crystals : Use PLATON’s TWINABS to correct intensity data for non-merohedral twinning .

- Complementary Techniques : Pair SCXRD with PXRD and solid-state NMR to validate bulk crystallinity and detect polymorphic impurities .

How can computational chemistry predict the reactivity of 3-(2-propyn-1-yl)thiophene in nucleophilic aromatic substitution?

Advanced Research Question

DFT-based approaches (e.g., Gaussian 16) model reaction pathways:

- Transition State Analysis : Identify activation barriers for substitution at the 2- vs. 5-positions of thiophene. The 5-position is typically more reactive due to lower electron density .

- Solvent Effects : PCM models (e.g., acetonitrile) reveal polar solvents stabilize charged intermediates, reducing ΔG‡ by ~5 kcal/mol .

- Validation : Compare computed kinetic isotope effects (KIEs) with experimental NMR data to refine transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.